2-(Pyridin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSQTQRZHMQHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313041 | |

| Record name | 2-(2-Oxazolinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119165-69-4 | |

| Record name | 2-(2-Oxazolinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119165-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxazolinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Pyridin-2-yl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-2-yl)-4,5-dihydrooxazole, a heterocyclic compound featuring both a pyridine ring and a dihydrooxazole ring, is a significant building block in coordination chemistry and asymmetric catalysis. Its basic properties, dictated by the nitrogen atoms in both rings, are crucial for its application as a ligand in synthesizing metal complexes that catalyze a variety of organic transformations. This guide provides a comprehensive overview of the fundamental basic properties of 2-(Pyridin-2-yl)-4,5-dihydrooxazole, including its predicted pKa and solubility. Detailed experimental protocols for the determination of these properties are provided to enable researchers to conduct their own analyses. Furthermore, the guide explores the reactivity of this molecule, with a focus on its coordination chemistry and its role in catalysis.

Physicochemical Properties

The fundamental physicochemical properties of 2-(Pyridin-2-yl)-4,5-dihydrooxazole are summarized in the table below. These properties are essential for its handling, formulation, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | ChemBK |

| Molar Mass | 148.16 g/mol | ChemBK |

| Predicted pKa | 3.73 ± 0.50 | ChemBK |

| Boiling Point | 90 °C at 2 Torr | ChemBK |

| Predicted Density | 1.23 ± 0.1 g/cm³ | ChemBK |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Conditions | Inert gas (nitrogen or Argon) at 2-8°C | ChemBK |

Basicity and pKa Determination

The basicity of 2-(Pyridin-2-yl)-4,5-dihydrooxazole arises from the lone pairs of electrons on the two nitrogen atoms. The pyridine nitrogen is generally more basic than the dihydrooxazole nitrogen. The predicted pKa of 3.73 ± 0.50 indicates that it is a weak base.[1] The precise determination of the pKa is critical for understanding its behavior in solution and for designing its applications in catalysis and drug development.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[2][3]

Materials:

-

2-(Pyridin-2-yl)-4,5-dihydrooxazole

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Preparation of the Sample Solution:

-

Accurately weigh a sample of 2-(Pyridin-2-yl)-4,5-dihydrooxazole and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution gently.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until a significant change in pH is observed, passing the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of HCl added.

-

The pKa can be determined from the titration curve. It is the pH at the half-equivalence point.

-

Alternatively, a Gran plot or other derivative methods can be used for a more precise determination of the equivalence point and pKa.

-

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.

Materials:

-

2-(Pyridin-2-yl)-4,5-dihydrooxazole

-

Buffer solutions of known pH ranging from 2 to 7

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of 2-(Pyridin-2-yl)-4,5-dihydrooxazole in a suitable solvent (e.g., methanol or water).

-

Prepare a series of solutions by diluting the stock solution in buffer solutions of different pH values.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum difference in absorbance is observed between the protonated and neutral forms of the molecule.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Solubility

The solubility of 2-(Pyridin-2-yl)-4,5-dihydrooxazole in various solvents is a critical parameter for its use in synthesis, catalysis, and formulation.

Experimental Protocol: Qualitative Solubility Test

A simple qualitative test can provide initial information about the solubility of the compound in different solvents.[2]

Materials:

-

2-(Pyridin-2-yl)-4,5-dihydrooxazole

-

Test tubes

-

Solvents: Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane

Procedure:

-

Place approximately 10 mg of the solid compound into separate test tubes.

-

Add 1 mL of each solvent to a different test tube.

-

Vigorously shake each test tube for 30 seconds.

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

Reactivity and Applications in Catalysis

The primary application of 2-(Pyridin-2-yl)-4,5-dihydrooxazole and its derivatives is as a bidentate ligand in asymmetric catalysis. The two nitrogen atoms coordinate to a metal center, forming a chiral complex that can catalyze a variety of enantioselective reactions.

Coordination Chemistry

The pyridine and dihydrooxazole nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to a metal cation (a Lewis acid) to form a coordination complex. This interaction is fundamental to its role in catalysis.

Caption: Coordination of the ligand to a metal center.

Asymmetric Catalysis

Chiral derivatives of 2-(pyridin-2-yl)-4,5-dihydrooxazole are extensively used as ligands in a wide range of metal-catalyzed asymmetric reactions. The chiral environment created by the ligand around the metal center directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

Caption: Workflow of asymmetric catalysis.

N-Alkylation

The pyridine nitrogen can be alkylated using an alkyl halide. This reaction can be used to modify the electronic and steric properties of the ligand.

This protocol is adapted from a general procedure for the N-alkylation of pyridines.

Materials:

-

2-(Pyridin-2-yl)-4,5-dihydrooxazole

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a dry round-bottom flask, add 2-(Pyridin-2-yl)-4,5-dihydrooxazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile or DMF to the flask.

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Conclusion

2-(Pyridin-2-yl)-4,5-dihydrooxazole is a valuable heterocyclic compound with well-defined basic properties that underpin its utility in coordination chemistry and asymmetric catalysis. This guide has provided an in-depth overview of its key physicochemical characteristics, along with detailed experimental protocols for their determination. The provided information on its reactivity, particularly its role as a ligand, will be of significant value to researchers and scientists in the fields of organic synthesis and drug development, enabling them to effectively utilize this versatile molecule in their research endeavors. Further investigation into the specific kinetics of its reactions and exploration of its potential in other areas of medicinal chemistry are warranted.

References

An In-depth Technical Guide to 2-(Pyridin-2-yl)-4,5-dihydrooxazole: Molecular Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for 2-(Pyridin-2-yl)-4,5-dihydrooxazole. This heterocyclic compound, featuring a pyridine ring linked to a dihydrooxazole moiety, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a valuable building block in the development of novel therapeutic agents and a versatile ligand in asymmetric catalysis.

Molecular Structure and Formula

2-(Pyridin-2-yl)-4,5-dihydrooxazole is a bicyclic heterocyclic compound. The structure consists of a pyridine ring substituted at the 2-position with a 4,5-dihydrooxazole (also known as oxazoline) ring.

Molecular Formula: C₈H₈N₂O[1]

Canonical SMILES: C1COC(=N1)C2=CC=CC=N2

InChI Key: GBSQTQRZHMQHGH-UHFFFAOYSA-N[2]

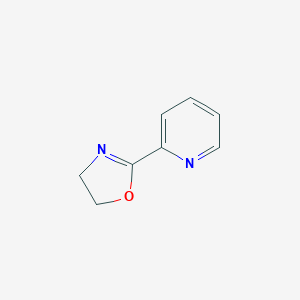

The molecular structure is depicted in the following diagram:

Caption: 2D structure of 2-(Pyridin-2-yl)-4,5-dihydrooxazole.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 2-(Pyridin-2-yl)-4,5-dihydrooxazole is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 148.16 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 90 °C at 2 mmHg | [2] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.73 ± 0.50 | |

| LogP (Predicted) | 0.294 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Storage Temperature | -20°C or 2-8°C under inert gas | [2] |

Experimental Protocols: Synthesis of 2-(Pyridin-2-yl)-4,5-dihydrooxazole

The synthesis of 2-substituted oxazolines can be achieved through several established methods. A common and effective approach involves the cyclization of a β-hydroxy amide, which can be formed from the corresponding carboxylic acid or its derivative and an amino alcohol. An alternative efficient method is the direct reaction of a nitrile with an amino alcohol, often catalyzed by a Lewis acid.

Below is a representative experimental protocol for the synthesis of 2-(Pyridin-2-yl)-4,5-dihydrooxazole based on the reaction of 2-cyanopyridine with ethanolamine, a method generally applicable for the synthesis of 2-oxazolines from nitriles.

Reaction Scheme:

Caption: Synthetic pathway for 2-(Pyridin-2-yl)-4,5-dihydrooxazole.

Materials:

-

2-Cyanopyridine

-

Ethanolamine

-

Anhydrous Zinc Chloride (ZnCl₂) or another suitable Lewis acid

-

Anhydrous Toluene

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Charging of Reactants: To the flask, add 2-cyanopyridine (1.0 eq), anhydrous toluene, and a catalytic amount of anhydrous zinc chloride (e.g., 5-10 mol%).

-

Addition of Ethanolamine: Slowly add ethanolamine (1.1 eq) to the stirred mixture at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(Pyridin-2-yl)-4,5-dihydrooxazole.

Applications in Drug Discovery and Development

The pyridine-oxazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. While specific biological activities for 2-(Pyridin-2-yl)-4,5-dihydrooxazole are not extensively documented in publicly available literature, the broader class of molecules containing pyridine and oxazoline moieties exhibits a wide range of pharmacological effects. These include potential applications as anticancer, antibacterial, and anti-inflammatory agents.

The following diagram illustrates a generalized workflow for the preliminary stages of drug discovery involving a novel compound like 2-(Pyridin-2-yl)-4,5-dihydrooxazole.

Caption: A logical workflow for the early-stage drug discovery process.

Given the structural motifs, potential signaling pathways that could be investigated for compounds containing the 2-(pyridin-2-yl)-4,5-dihydrooxazole scaffold include those involved in cell proliferation and survival, such as kinase signaling cascades. Further research is necessary to elucidate the specific biological targets and mechanisms of action for this particular molecule.

References

An In-depth Technical Guide to the (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Ligand

For Researchers, Scientists, and Drug Development Professionals

The (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand is a prominent member of the pyridinooxazoline (PyOx) class of bidentate dinitrogen ligands.[1][2] Its significance in asymmetric catalysis has grown substantially, particularly due to its effectiveness in forming crucial stereocenters in complex molecules.[1][2] This technical guide provides a comprehensive overview of the (S)-t-BuPyOx ligand, including its synthesis, key applications, and detailed experimental protocols.

Core Synthesis of (S)-t-BuPyOx

An efficient and scalable synthesis of (S)-t-BuPyOx has been developed, starting from the inexpensive and commercially available picolinic acid.[1][3] This three-step process offers a significant improvement over previous methods that were plagued by inconsistent yields and laborious purification.[1][2][4] The overall yield for this scalable route is reported to be 64%.[1][3]

The synthetic workflow is initiated by the amidation of picolinic acid with (S)-tert-leucinol to form the intermediate amide alcohol, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide.[1] This is followed by chlorination and subsequent cyclization to yield the final (S)-t-BuPyOx ligand.[1]

Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide [1][5]

-

To a round-bottom flask, add picolinic acid (1.00 equiv), CH₂Cl₂, and N-methylmorpholine (1.50 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add isobutyl chloroformate (1.15 equiv) dropwise over 30 minutes.

-

Stir the reaction mixture for an additional 30 minutes at 0 °C.

-

In a separate flask, dissolve (S)-tert-leucinol (1.10 equiv) in CH₂Cl₂ and add N-methylmorpholine (1.20 equiv).

-

Transfer this solution dropwise to the cooled reaction mixture over 1 hour.

-

Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

The product can be isolated after aqueous workup.

Step 2: Synthesis of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride [1][5]

-

In a three-neck round-bottom flask, dissolve the amide alcohol from Step 1 (1.00 equiv) in toluene.

-

Warm the solution to 60 °C.

-

In a separate flask, dilute SOCl₂ (2.00 equiv) with toluene.

-

Add the SOCl₂ solution dropwise to the vigorously stirring reaction mixture at 60 °C over 20 minutes.

-

The product precipitates as the hydrochloride salt.

Step 3: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) [1]

-

Charge a three-neck round-bottom flask with the amide chloride hydrochloride salt from Step 2 (1.00 equiv) and MeOH.

-

To this solution, add powdered NaOMe (5.00 equiv).

-

Heat the resulting mixture to 55 °C and stir for 3 hours.

-

After cooling, add toluene and concentrate the mixture to remove MeOH.

-

The final product is purified by silica gel chromatography.

| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide | Picolinic acid, (S)-tert-leucinol, i-BuOCOCl, NMM | CH₂Cl₂ | 0 to RT | 3.5 | 92 |

| 2 | (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide HCl | Amide alcohol, SOCl₂ | Toluene | 60 | >0.3 | - |

| 3 | (S)-t-BuPyOx | Amide chloride HCl, NaOMe | MeOH | 55 | 3 | 72 |

| Overall | (S)-t-BuPyOx | 64 |

Table 1: Summary of the scalable synthesis of (S)-t-BuPyOx. [1][3]

Applications in Asymmetric Catalysis

The (S)-t-BuPyOx ligand has proven to be highly effective in a variety of asymmetric catalytic transformations. Its primary application lies in palladium-catalyzed reactions, where it facilitates the formation of all-carbon quaternary stereocenters.[6][7]

A notable application of (S)-t-BuPyOx is in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones.[1][2] This reaction is robust, tolerant of water and oxygen, and produces cyclic ketones with β-benzylic quaternary stereocenters in high yields and enantioselectivities.[1][2] The catalyst system typically involves a palladium(II) salt, such as Pd(OCOCF₃)₂, and the (S)-t-BuPyOx ligand.[6] The addition of ammonium salts with weakly coordinating anions, like NH₄PF₆, can enhance the reactivity of the palladium catalyst.[6]

-

In a reaction vessel, dissolve Pd(OCOCF₃)₂ (2.5 mol%), (S)-t-BuPyOx (3 mol%), and NH₄PF₆ (30 mol%) in 1,2-dichloroethane (DCE).

-

Add the arylboronic acid (2 equiv) to the mixture.

-

Add water (5 equiv).

-

Add the β,β-disubstituted enone (1 equiv).

-

Stir the reaction at 40 °C for 12 hours.

-

The product can be isolated and purified using standard chromatographic techniques.

| Entry | Arylboronic Acid | Enone | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 3-Methylcyclohex-2-en-1-one | 95 | 91 |

| 2 | 4-Chlorophenylboronic acid | 3-Methylcyclohex-2-en-1-one | 96 | 96 |

| 3 | 4-Methoxyphenylboronic acid | 3-Methylcyclohex-2-en-1-one | 95 | 90 |

| 4 | Phenylboronic acid | 3-Methylcyclopent-2-en-1-one | 81 | 91 |

Table 2: Selected results for the Pd-catalyzed asymmetric conjugate addition using (S)-t-BuPyOx. [6]

Conclusion

The (S)-t-BuPyOx ligand is a valuable tool in the field of asymmetric catalysis, enabling the efficient and highly selective synthesis of chiral molecules. The development of a scalable synthetic route has made this ligand more accessible for both academic research and industrial applications. Its demonstrated success in palladium-catalyzed reactions, particularly for the creation of all-carbon quaternary stereocenters, highlights its potential for the synthesis of complex natural products and active pharmaceutical ingredients. Further research into the applications of (S)-t-BuPyOx and other PyOx ligands is expected to continue to expand the capabilities of modern synthetic organic chemistry.

References

- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of (S)-tert-ButylPyOx and Palladium-catalyzed Asymmetric Conjugate Addition of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Discussion Addendum for: Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(pyridin-2-yl)-4,5-dihydrooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(pyridin-2-yl)-4,5-dihydrooxazole. This heterocyclic compound is a key building block in medicinal chemistry and materials science, making a thorough understanding of its properties and synthesis essential for researchers in these fields.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Pyridine-H6 | ~8.65 | d | ~4.8 | Ar-H |

| Pyridine-H4 | ~7.80 | td | ~7.7, 1.8 | Ar-H |

| Pyridine-H3 | ~8.10 | d | ~7.9 | Ar-H |

| Pyridine-H5 | ~7.40 | ddd | ~7.5, 4.8, 1.2 | Ar-H |

| Oxazoline-CH₂ (N) | ~4.45 | t | ~9.5 | -N-CH₂- |

| Oxazoline-CH₂ (O) | ~4.05 | t | ~9.5 | -O-CH₂- |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=N (Oxazoline) | ~164.5 | C2' |

| Pyridine-C2 | ~148.0 | C2 |

| Pyridine-C6 | ~149.8 | C6 |

| Pyridine-C4 | ~136.9 | C4 |

| Pyridine-C3 | ~125.5 | C3 |

| Pyridine-C5 | ~121.8 | C5 |

| Oxazoline-CH₂ (N) | ~68.0 | C5' |

| Oxazoline-CH₂ (O) | ~55.0 | C4' |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Value | Interpretation |

| IR (KBr, cm⁻¹) | ~1650 | C=N stretch (oxazoline) |

| ~1590, 1570, 1470, 1435 | Pyridine ring C=C and C=N stretching | |

| ~1250 | C-O-C stretch (oxazoline) | |

| Mass Spec. (EI) | m/z 148 (M⁺) | Molecular Ion |

| m/z 119 | [M - C₂H₅]⁺ | |

| m/z 104 | [M - C₂H₄O]⁺ | |

| m/z 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocol: Synthesis of 2-(pyridin-2-yl)-4,5-dihydrooxazole

This protocol is adapted from established methods for the synthesis of related 2-(pyridin-2-yl)-4,5-dihydrooxazole derivatives. The procedure involves a two-step process starting from 2-cyanopyridine and ethanolamine.

Step 1: Formation of the Imidate Intermediate

-

Reagents and Setup: A solution of 2-cyanopyridine (1 equivalent) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: A catalytic amount of a strong base, such as sodium methoxide (0.1 equivalents), is added to the solution.

-

Reflux: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude methyl picolinimidate.

Step 2: Cyclization to form 2-(pyridin-2-yl)-4,5-dihydrooxazole

-

Reagents and Setup: The crude methyl picolinimidate is dissolved in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Addition of Amino Alcohol: Ethanolamine (1.1 equivalents) is added to the solution.

-

Reaction: The mixture is stirred at room temperature for 24-48 hours. The formation of the product can be monitored by TLC.

-

Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-(pyridin-2-yl)-4,5-dihydrooxazole.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-(pyridin-2-yl)-4,5-dihydrooxazole.

Caption: Synthetic workflow for 2-(pyridin-2-yl)-4,5-dihydrooxazole.

This guide provides a foundational understanding of the spectroscopic characteristics and a reliable synthetic route to 2-(pyridin-2-yl)-4,5-dihydrooxazole. Researchers can utilize this information for the identification, synthesis, and application of this important chemical entity in their respective fields.

Pyridyl Oxazoline Compounds: A Technical Guide to Their Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Pyridyl oxazoline compounds have emerged as a significant class of chiral ligands in the field of asymmetric catalysis and are gaining increasing attention in medicinal chemistry for their potential therapeutic applications. Their unique structural features, combining a pyridine ring with a chiral oxazoline moiety, allow for effective coordination with various metal centers, leading to high stereoselectivity in a wide range of chemical transformations. This technical guide provides an in-depth overview of the core physical and chemical properties of pyridyl oxazoline compounds, detailed experimental protocols for their synthesis and application, and an exploration of their biological activities.

Physical and Chemical Properties

The physicochemical properties of pyridyl oxazoline compounds are crucial for their application in both catalysis and drug discovery. These properties can be tuned by modifying the substituents on both the pyridine and oxazoline rings. A summary of key quantitative data for representative pyridyl oxazoline ligands is presented below.

Table 1: Physical Properties of Selected Pyridyl Oxazoline Ligands

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) |

| (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline |  | C₁₂H₁₆N₂O | 204.27[1][2] | 70-75[3] | Not specified |

| 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) |  | C₈H₈N₂O | 148.16 | 54.6-60.0 | Not applicable (achiral) |

| 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) |  | C₁₁H₁₁N₃O₂ | 217.23 | 159.4-163.0[4][5] | Not applicable (achiral) |

| 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine |  | C₂₇H₂₉N₃O₂ | 427.54 | Not specified | +0.76 (c = 1.0, CHCl₃)[6] |

Table 2: Spectroscopic Data of Selected Pyridyl Oxazoline Ligands

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |

| 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) | (400 MHz, DMSO-d6) δ 8.65 (d, 1H), 7.99 (d, 1H), 7.93 (td, 1H), 7.54 (m, 1H), 4.45 (t, 2H), 4.00 (t, 2H)[5] | (400 MHz, DMSO-d6) δ 162.98, 149.53, 146.52, 137.09, 125.90, 123.80, 67.66, 54.61[5] | Aromatic C=C and C=N (oxazoline): 1461-1650, Aromatic C-H: ~3100[7] | M⁺ 148[5] |

| 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) | (400 MHz, DMSO-d6) δ 8.11 (t, 2H), 8.02 (q, 1H), 4.45 (t, 4H), 4.01 (t, 4H)[5] | (400 MHz, DMSO-d6) δ 163.10, 147.01, 138.46, 126.00, 68.28, 55.13[5] | Not specified | M⁺ 217[5] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and application of pyridyl oxazoline compounds. The following sections provide representative experimental protocols.

Synthesis of Chiral Pyridine Bis(oxazoline) Ligands

A common route for the synthesis of chiral pyridyl bis(oxazoline) ligands involves the condensation of a pyridine dicarbonitrile or diacyl chloride with a chiral amino alcohol.

Example: Synthesis of 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine [6]

-

Preparation of the Chiral Amino Alcohol: (S)-2-Amino-4-phenylbutan-1-ol is prepared by the reduction of d-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride in anhydrous THF. The reaction mixture is stirred at room temperature until the bubbling ceases.

-

Condensation Reaction: 2,6-Pyridinedicarbonitrile is reacted with the prepared (S)-2-amino-4-phenylbutan-1-ol in the presence of a catalytic amount of anhydrous zinc chloride in a suitable solvent like chlorobenzene.

-

Work-up and Purification: The reaction mixture is heated at reflux for 24 hours. After cooling, the solution is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Asymmetric Catalysis Using Pyridyl Oxazoline Ligands

Pyridyl oxazoline ligands are widely employed in various asymmetric catalytic reactions, such as Diels-Alder reactions, allylic alkylations, and hydrosilylations.

Example: Palladium-Catalyzed Asymmetric Allylic Alkylation [8]

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the palladium precursor, such as [Pd(η³-C₃H₅)Cl]₂, and the chiral pyridyl oxazoline ligand in a dry, degassed solvent like CH₂Cl₂. Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.

-

Reaction Setup: To the catalyst solution, add the allylic substrate (e.g., rac-1,3-diphenyl-2-propen-1-yl acetate).

-

Nucleophile Addition: In a separate flask, prepare the nucleophile solution (e.g., dimethyl malonate) and a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and KOAc) in the same solvent. Add this solution to the catalyst-substrate mixture via syringe.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Product Isolation and Analysis: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Biological Activities and Signaling Pathways

Recent studies have highlighted the potential of pyridyl oxazoline derivatives as therapeutic agents, exhibiting a range of biological activities.

Antimicrobial Activity

Several pyridyl oxazoline and related oxazolidinone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[6][9] For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity comparable to the antibiotic linezolid against strains like Staphylococcus aureus and Streptococcus pneumoniae.[6] Some of these compounds also exhibited promising antibiofilm activity and a lower propensity for inducing drug resistance compared to existing antibiotics.[6] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Anticancer Activity

Metal complexes of pyridyl oxazoline ligands have been investigated for their anticancer properties.[7][10] For example, novel pyridinyl Zn(II) and Ni(II) metal complexes have shown inhibitory effects against various cancer cell lines, including liver, colon, and breast cancer.[10] The anticancer activity is believed to be related to the ability of these complexes to interact with DNA, potentially inducing apoptosis in cancer cells.[11] Further research is needed to elucidate the precise signaling pathways involved, but initial findings suggest that these compounds may trigger apoptosis through the regulation of the cell cycle, depolarization of the mitochondrial membrane, and an increase in intracellular reactive oxygen species (ROS).

While the direct modulation of specific signaling pathways by pyridyl oxazoline compounds is an area of ongoing research, their ability to induce apoptosis in cancer cells suggests potential interactions with pathways such as the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. Further investigation into their effects on key signaling molecules like caspases, Bcl-2 family proteins, and cell cycle regulators will be crucial for understanding their full therapeutic potential.

Conclusion

Pyridyl oxazoline compounds represent a versatile class of molecules with significant applications in asymmetric catalysis and emerging potential in drug development. Their tunable physical and chemical properties, coupled with their demonstrated biological activities, make them attractive scaffolds for the design of novel catalysts and therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in these fields. Future research will likely focus on expanding the library of these compounds, further elucidating their mechanisms of action in biological systems, and optimizing their efficacy for specific therapeutic applications.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicopublication.com [medicopublication.com]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journalononcology.org [journalononcology.org]

- 11. researchgate.net [researchgate.net]

The Advent and Ascension of Pyridine-Oxazoline Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-oxazoline (PyOx) ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their unique structural features, combining the planar, aromatic pyridine ring with the chiral, non-planar oxazoline moiety, create a privileged chiral environment around a coordinated metal center. This guide provides an in-depth exploration of the discovery, history, synthesis, and application of these remarkable ligands, offering valuable insights for researchers in organic synthesis and drug development. Pyridine-oxazoline type ligands were designed earlier than the now-ubiquitous bisoxazoline and phosphine-oxazoline ligands, but their distinct properties have only been more recently uncovered.[1][2]

Historical Development: From a Serendipitous Discovery to a Privileged Class

The journey of pyridine-oxazoline ligands began with the pioneering work of Hisao Nishiyama in 1989. His group synthesized the first C2-symmetric pyridine-2,6-bis(oxazoline) (PyBox) ligands and demonstrated their remarkable effectiveness in the rhodium-catalyzed asymmetric hydrosilylation of ketones. This seminal work laid the foundation for the development of a vast and diverse family of PyOx ligands.

Prior to Nishiyama's discovery, the use of oxazoline-containing ligands in asymmetric catalysis was not widely recognized for its high potential. However, the rigid and tridentate nature of the PyBox scaffold, which forces a specific coordination geometry upon the metal center, proved to be a game-changer, leading to exceptional levels of stereocontrol.

Synthesis of Pyridine-Oxazoline Ligands: Key Methodologies

The modular nature of PyOx ligands allows for systematic tuning of their steric and electronic properties. The synthesis of these ligands typically involves the condensation of a pyridine precursor with a chiral amino alcohol. Two principal synthetic routes have been established:

From Pyridine-2,6-dicarbonyl Dichloride

This is the classical approach for the synthesis of C2-symmetric PyBox ligands. It involves the reaction of pyridine-2,6-dicarbonyl dichloride with two equivalents of a chiral amino alcohol, followed by cyclization to form the two oxazoline rings.

From 2,6-Dicyanopyridine

An alternative and often more direct route involves the reaction of 2,6-dicyanopyridine with a chiral amino alcohol in the presence of a Lewis acid catalyst, such as zinc chloride. This method offers a more convergent approach to the PyBox scaffold.[3][4]

Asymmetric Catalysis with Pyridine-Oxazoline Ligands: A Survey of Key Applications

The versatility of PyOx ligands is evident in their successful application in a wide array of asymmetric transformations. The ability to fine-tune the ligand structure by varying the substituents on the oxazoline ring and the pyridine backbone has been instrumental in optimizing their performance for specific reactions.

Key Applications and Performance Data

The following table summarizes the performance of various PyBox ligands in the Lanthanum triflate-catalyzed asymmetric Diels-Alder reaction of 2-acryloylpyridine with cyclopentadiene, showcasing the impact of ligand structure on yield and enantioselectivity.[1]

| Ligand | Yield (%) | Diastereomeric Ratio (endo/exo) | Enantiomeric Excess (ee, %) |

| PyBox-1 (R=iPr) | 95 | >99:1 | 98 |

| PyBox-2 (R=tBu) | 92 | >99:1 | 99 |

| PyBox-3 (R=Ph) | 98 | 98:2 | 97 |

Experimental Protocols

General Procedure for the Synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-pyridine (CH2CH2Ph-pybox)[3][4]

This procedure is based on the reaction of 2,6-dicyanopyridine with (S)-2-amino-4-phenylbutan-1-ol.

Materials:

-

(S)-2-Amino-4-phenylbutan-1-ol

-

2,6-Dicyanopyridine

-

Zinc chloride (anhydrous)

-

Chlorobenzene (anhydrous)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried flask under an inert atmosphere, add (S)-2-amino-4-phenylbutan-1-ol (2.0 equivalents) and anhydrous chlorobenzene.

-

Add anhydrous zinc chloride (0.1 equivalents) to the solution and stir.

-

Add 2,6-dicyanopyridine (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 120 °C and maintain for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired PyBox ligand.

General Procedure for the PyBox–La(OTf)₃-Catalyzed Enantioselective Diels-Alder Reaction[1]

Materials:

-

Chiral PyBox ligand (e.g., PyBox-1, 0.12 mmol)

-

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.10 mmol)

-

Anhydrous dichloromethane (1.0 mL)

-

Dienophile (e.g., 2-acryloylpyridine, 1.0 mmol)

-

Diene (e.g., cyclopentadiene, 2.0 mmol)

Procedure:

-

To a solution of the chiral PyBox ligand in anhydrous dichloromethane under an argon atmosphere, add La(OTf)₃.

-

Stir the mixture at room temperature for 1 hour.

-

Add the dienophile to the solution.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C).

-

Add the diene to the reaction mixture and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with a suitable reagent and extract the product.

-

Determine the yield and enantiomeric excess of the product by standard analytical techniques (e.g., NMR, chiral HPLC or GC).

Visualizing the Process: Workflows and Catalytic Cycles

To provide a clearer understanding of the practical application and mechanistic underpinnings of Pyridine-Oxazoline ligands in asymmetric catalysis, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a proposed catalytic cycle for a key reaction.

Experimental Workflow for Asymmetric Catalysis

Proposed Catalytic Cycle for Rhodium-PyBox Catalyzed Hydrosilylation of Ketones

The following diagram illustrates the key steps in the rhodium-catalyzed asymmetric hydrosilylation of a ketone, a reaction where PyBox ligands have demonstrated exceptional efficacy. The mechanism is a subject of ongoing research, with the Modified Chalk-Harrod mechanism being one of the leading proposals.[5]

Conclusion

Pyridine-oxazoline ligands have firmly established themselves as a powerful and versatile class of chiral ligands for asymmetric catalysis. Their modular synthesis, rigid C2-symmetric framework, and ability to effectively chelate a variety of metals have led to their successful application in a broad spectrum of enantioselective transformations. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the history, synthesis, and application of PyOx ligands is crucial for the rational design of efficient and highly selective catalytic systems. The continued exploration of novel PyOx architectures and their application in new catalytic methodologies promises to further expand the frontiers of asymmetric synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. shokubai.org [shokubai.org]

Mechanism of Action of 2-(Pyridin-2-yl)-4,5-dihydrooxazole in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-(pyridin-2-yl)-4,5-dihydrooxazole (PyOx) and its derivatives, a prominent class of chiral ligands in asymmetric catalysis. This document details their coordination chemistry, the origins of their catalytic efficacy, and their application in several key synthetic transformations.

Core Principles of PyOx-Metal Catalysis

The efficacy of 2-(pyridin-2-yl)-4,5-dihydrooxazole and its analogues, such as the widely used bis(oxazolinyl)pyridine (PyBox) ligands, stems from a combination of steric and electronic factors upon coordination to a metal center. These ligands are prized for their modular synthesis, allowing for fine-tuning of their properties.

Coordination and Chiral Environment: PyOx ligands act as bidentate N,N-ligands, coordinating to a metal center through the nitrogen atoms of both the pyridine and the oxazoline rings. In the case of PyBox, the ligand is tridentate. The chirality is introduced via the use of enantiomerically pure amino alcohols in their synthesis, which places chiral substituents on the oxazoline ring. This creates a well-defined, rigid chiral pocket around the metal's active site, enabling high levels of stereocontrol in catalytic reactions. The C2-symmetry of many PyBox ligands is particularly advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

Electronic Effects: The "Push-Pull" Mechanism: A key feature of the PyOx ligand framework is the distinct electronic nature of the pyridine and oxazoline moieties. The pyridine ring is a π-acceptor, while the oxazoline is a stronger σ-donor. This electronic asymmetry creates a "push-pull" effect on the metal center, influencing the rates of oxidative addition and reductive elimination steps in many catalytic cycles. This differing trans-influence of the two rings is crucial for achieving high catalytic activity and selectivity. Furthermore, the PyOx ligand has been shown to be redox-active, capable of stabilizing low-valent metal intermediates in catalytic cycles by acting as a ligand-centered radical, which is particularly relevant in cross-coupling reactions.

Key Asymmetric Catalytic Applications and Mechanisms

PyOx and PyBox ligands have been successfully employed in a wide array of metal-catalyzed asymmetric reactions. Below are detailed mechanistic insights into some of the most significant transformations.

Palladium-Catalyzed Asymmetric Heck Reaction

The Heck reaction is a powerful tool for C-C bond formation. With chiral PyOx ligands, it can be rendered highly enantioselective. The catalytic cycle for a Heck-Matsuda reaction, which uses arenediazonium salts as the aryl source, is illustrative.

The catalytic cycle begins with the oxidative addition of the aryl source to a Pd(0)-PyOx complex, forming a Pd(II) intermediate. The alkene substrate then coordinates to this complex. A critical migratory insertion step follows, where the aryl group is transferred to one of the alkene carbons, forming a new C-C bond and a σ-alkyl-palladium intermediate. This step's regioselectivity and facial selectivity are controlled by the chiral ligand. Subsequent β-hydride elimination releases the product and generates a palladium-hydride species. Finally, reductive elimination, often facilitated by a base, regenerates the Pd(0) catalyst.

Copper-Catalyzed Asymmetric Diels-Alder Reaction

In Diels-Alder reactions, PyBox-copper(II) complexes function as highly effective chiral Lewis acids. The copper center, made electrophilic by the ligand and counter-ions, coordinates to the dienophile (e.g., an α,β-unsaturated carbonyl compound).

This coordination activates the dienophile for cycloaddition and, crucially, the chiral ligand blocks one face of the dienophile. The diene then approaches from the less sterically hindered face, leading to the formation of the cycloadduct with high enantioselectivity. The product then dissociates from the copper complex, regenerating the catalyst for the next cycle.

Nickel-Catalyzed Asymmetric Negishi Cross-Coupling

PyBox ligands are also effective in nickel-catalyzed Negishi cross-coupling reactions, which form C-C bonds between organozinc reagents and organic halides. The catalytic cycle is thought to begin with a Ni(0) or Ni(I) species. For a Ni(0)/Ni(II) cycle, oxidative addition of the organic halide to the Ni(0) complex occurs first. This is followed by transmetalation with the organozinc reagent, transferring the organic group from zinc to nickel. The final step is reductive elimination, which forms the new C-C bond and regenerates the Ni(0) catalyst. The chiral PyBox ligand controls the stereochemistry, particularly in reactions involving secondary alkylzinc reagents or secondary alkyl halides.

Data Presentation: Performance in Asymmetric Catalysis

The following tables summarize the performance of PyOx and PyBox-metal complexes in various asymmetric catalytic reactions, demonstrating their broad applicability and high efficiency.

Table 1: Pd-Catalyzed Asymmetric Heck-Matsuda Reaction of 3-cyclopenten-1-ol [1]

| Entry | Aryl Diazonium Salt | Yield (%) | Enantiomeric Ratio |

| 1 | 4-MeO-C₆H₄N₂⁺BF₄⁻ | 87 | 95:5 |

| 2 | 4-Cl-C₆H₄N₂⁺BF₄⁻ | 82 | 96:4 |

| 3 | 4-F-C₆H₄N₂⁺BF₄⁻ | 86 | 95:5 |

| 4 | C₆H₅N₂⁺BF₄⁻ | 80 | 94:6 |

Table 2: Cu-PyBox Catalyzed Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone [2]

| Entry | Diene | Yield (%) | endo:exo | endo ee (%) |

| 1 | Cyclopentadiene | 95 | >99:1 | 98 |

| 2 | Cyclohexadiene | 85 | >99:1 | 91 |

| 3 | Isoprene | 91 | - | 96 |

| 4 | 1,3-Butadiene | 88 | - | 94 |

Table 3: Ni-PyBox Catalyzed Asymmetric Negishi Cross-Coupling of Secondary Allylic Chlorides [3]

| Entry | Allylic Chloride Substrate | Alkylzinc Reagent | Yield (%) | ee (%) |

| 1 | cinnamyl chloride | MeZnCl | 96 | 95 |

| 2 | cinnamyl chloride | EtZnCl | 92 | 94 |

| 3 | (E)-1-chloro-3-phenylprop-1-ene | n-BuZnCl | 90 | 93 |

| 4 | 3-chloro-1-phenylprop-1-ene | i-PrZnCl | 85 | 91 |

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a PyOx ligand and its application in a catalytic reaction.

Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)[4]

This protocol describes a two-step synthesis from (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide.

Step 1: Chlorination To a solution of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (1.0 eq) in toluene, thionyl chloride (SOCl₂, 1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to 60 °C and stirred for 2 hours. After cooling, the solvent is removed under reduced pressure to yield the crude chloroamide intermediate, which is used in the next step without further purification.

Step 2: Cyclization The crude chloroamide is dissolved in methanol, and a solution of sodium methoxide (NaOMe, 25% in methanol, 1.5 eq) is added dropwise at 0 °C. The mixture is then heated to 55 °C and stirred for 3 hours. After cooling to room temperature, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on neutral silica gel to afford the (S)-t-BuPyOx ligand.

General Procedure for a Cu(II)-PyBox Catalyzed Asymmetric Diels-Alder Reaction[5]

This procedure describes the in situ preparation of the catalyst and its use in a model reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, the PyBox ligand (e.g., (S,S)-Ph-PyBox, 0.11 mmol) is dissolved in anhydrous dichloromethane (10 mL). In a separate flask, copper(II) triflate (Cu(OTf)₂, 0.10 mmol) is dissolved in anhydrous dichloromethane (10 mL). The ligand solution is then transferred to the Cu(OTf)₂ solution via cannula. The resulting mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the catalyst complex.

Diels-Alder Reaction: To a separate flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg) and the dienophile, N-acryloyl-2-oxazolidinone (1.0 mmol), is added anhydrous dichloromethane (5 mL). The solution is cooled to -78 °C. The prepared catalyst solution (10 mol%) is added dropwise. After stirring for 30 minutes, freshly cracked cyclopentadiene (3.0 mmol) is added dropwise. The reaction is stirred at -78 °C and monitored by TLC (typically complete within 3 hours).

Work-up and Analysis: The reaction is quenched with a saturated aqueous sodium bicarbonate solution. After warming to room temperature, the mixture is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion

The 2-(pyridin-2-yl)-4,5-dihydrooxazole ligand scaffold is a cornerstone of modern asymmetric catalysis. The combination of a rigid chiral environment, tunable steric and electronic properties, and the ability to effectively coordinate to a variety of metals makes PyOx and its derivatives exceptionally versatile. The mechanistic principles outlined in this guide—Lewis acid activation, the "push-pull" effect in redox cycles, and steric shielding—provide a rational basis for understanding their high performance and for the future design of even more efficient and selective catalysts for the synthesis of complex, enantioenriched molecules.

References

A Technical Guide to Computational Studies of Pyridine-Oxazoline Ligand Conformations

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the computational methodologies used to study the conformations of pyridine-oxazoline (PyOx) ligands, a critical class of chiral ligands in asymmetric catalysis and drug development. It details common computational approaches, the influence of substituents and metal complexation on conformational preferences, and the experimental protocols for validation.

Introduction to Pyridine-Oxazoline (PyOx) Ligands

Pyridine-oxazoline ligands are a prominent class of C2-symmetric and non-symmetric chiral ligands widely employed in asymmetric catalysis.[1][2] Their modular synthesis allows for fine-tuning of steric and electronic properties, making them versatile for a range of metal-catalyzed reactions.[3][4] The conformation of the PyOx ligand, both in its free state and when complexed with a metal, is a key determinant of the stereochemical outcome of a catalyzed reaction. Computational studies are therefore essential for rational ligand design and for understanding the mechanisms that govern stereoselectivity.[5][6]

A central feature of PyOx ligand conformation is the rotational freedom around the single bonds connecting the pyridine and oxazoline rings. This leads to different spatial arrangements, with the syn and anti conformations being of particular interest. While the free ligand often favors an anti or nearly anti conformation, coordination to a metal center typically forces the ligand into a syn conformation to facilitate chelation.[7]

Computational Methodologies

The conformational analysis of PyOx ligands predominantly relies on quantum mechanical methods, with Density Functional Theory (DFT) being the most common approach.[8][9]

Density Functional Theory (DFT)

DFT offers a good balance between computational cost and accuracy for studying systems of the size of PyOx-metal complexes. The choice of functional and basis set is crucial for obtaining reliable results.

Commonly Used Functionals and Basis Sets:

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311+G(2d,p) | Geometry optimization and energy calculations of free ligands and their metal complexes.[7][10] |

| B86PW91 | def2-SVP | Studying spin-states and electronic properties of metal complexes, particularly iron complexes.[11][12] |

| M06 | Varies | Often used for systems where dispersion interactions are important; can be applied to C-H activation studies.[13] |

Computational Workflow: A typical DFT-based workflow for studying PyOx ligand conformations involves several steps, from initial structure generation to analysis of the results and correlation with experimental data.

Conformational Search Methods

For flexible ligands, a thorough conformational search is necessary to identify low-energy conformers.[14][15] Common methods include:

-

Systematic Search: Rotating each rotatable bond by a defined increment. This is comprehensive but computationally expensive.[15]

-

Monte Carlo (MC) Search: Randomly rotating rotatable bonds and minimizing the resulting structure.[15][16]

-

Low-Mode Search: Following low-frequency vibrational modes to explore conformational space.[15]

Conformational Analysis of PyOx Ligands

Free Ligand Conformations

In the absence of a metal ion, PyOx ligands often adopt a conformation where the oxazoline and pyridine nitrogen atoms are pointing away from each other (anti conformation). This arrangement minimizes steric repulsion and is often the global minimum on the potential energy surface.[7] However, a syn conformer, where the nitrogen atoms are oriented on the same side, exists as a local minimum and is the prerequisite conformation for metal chelation.

Table of Representative Dihedral Angles for Free Ligands:

| Ligand Type | Conformation | N(py)-C-C-N(ox) Dihedral Angle (approx.) | Relative Energy |

| Unsubstituted PyOx | anti (global minimum) | ~180° | 0.0 kcal/mol |

| Unsubstituted PyOx | syn (local minimum) | ~0° | > 0 kcal/mol (higher energy) |

Conformations in Metal Complexes

Upon coordination to a metal center, PyOx ligands are constrained to a syn conformation to act as a tridentate or bidentate chelating agent.[1][7] The geometry of the resulting metal complex is influenced by the metal's coordination preference, the substituents on the ligand, and the presence of other ligands. Computational studies have shown that parameters derived from the ground-state metal complex are more advantageous for modeling reactivity and selectivity than those from the free ligand.[3][6]

The redox activity of the PyOx ligand can also play a role in the structure of the complex, particularly in low-valent organonickel species where the ligand can adopt a radical-anion form, leading to changes in bond lengths within the PyOx framework.[10][17][18]

Influence of Substituents

Substituents on the pyridine ring and the chiral oxazoline ring are critical for tuning the ligand's properties.

-

Electronic Effects: Electron-donating groups (e.g., MeO) or electron-withdrawing groups (e.g., Cl, Br) on the pyridine ring alter the electron density at the metal center, which can influence catalytic activity.[7][19][20]

-

Steric Effects: Bulky substituents on the oxazoline ring (e.g., isopropyl, phenyl, tert-butyl) create a specific chiral pocket around the metal center, which is fundamental for enantioselective catalysis.[11][12] These steric clashes can be finely tuned to improve stereoselectivity.

Experimental Protocols for Validation

Computational models must be validated by experimental data to ensure their accuracy and predictive power.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of PyOx ligands and their metal complexes.[21]

Methodology:

-

Crystal Growth: High-quality single crystals of the synthesized ligand or metal complex are grown, often by slow evaporation of a solvent or by vapor diffusion.[21]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the electron density map and refine the atomic positions, yielding precise bond lengths, bond angles, and torsion angles.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of PyOx ligands in solution.

Methodology:

-

Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[21][23]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more complex structural elucidation, 2D NMR techniques like COSY, HSQC, and HMBC can be employed.

-

Spectral Analysis: Chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) provide information about the connectivity and the solution-state conformation of the ligand. This data can be compared with computationally predicted structures.

Conclusion

Computational studies, particularly DFT, are indispensable tools for understanding the conformational behavior of pyridine-oxazoline ligands. By modeling the conformations of free ligands and their metal complexes, researchers can gain insights into the factors that control stereoselectivity in asymmetric catalysis. The synergy between computational prediction and experimental validation through techniques like X-ray crystallography and NMR spectroscopy is crucial for the rational design of new and more efficient chiral ligands for applications in chemical synthesis and drug development.

References

- 1. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis. | Semantic Scholar [semanticscholar.org]

- 10. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives - White Rose Research Online [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Searching for bioactive conformations of drug-like ligands with current force fields: how good are we? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 23. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Application of 2-(Pyridin-2-yl)-4,5-dihydrooxazole Derivatives: A Guide for Researchers

Introduction

2-(Pyridin-2-yl)-4,5-dihydrooxazole (Pyrox) derivatives are a class of chiral ligands that have garnered significant attention in the fields of asymmetric catalysis and medicinal chemistry. Their unique structural motif, featuring a bidentate N,N-chelation site, allows for the formation of stable complexes with various transition metals, which are highly effective in catalyzing a wide range of enantioselective transformations. Furthermore, the pyridine and oxazoline rings can be readily functionalized, enabling the fine-tuning of their steric and electronic properties for specific applications. This versatility has also led to their exploration as potential therapeutic agents, with some derivatives exhibiting promising anticancer and kinase inhibitory activities.

This document provides detailed application notes and protocols for the synthesis of various 2-(pyridin-2-yl)-4,5-dihydrooxazole derivatives and highlights their applications in asymmetric catalysis and drug discovery.

Synthetic Protocols

The synthesis of 2-(pyridin-2-yl)-4,5-dihydrooxazole derivatives typically involves the condensation of a pyridine-2-carboxamide or a related precursor with a chiral β-amino alcohol, followed by cyclization. Several methods have been developed to achieve this transformation, each with its own advantages and substrate scope.

Method 1: From Picolinic Acid and Amino Alcohols

A highly efficient and scalable method for the synthesis of Pyrox ligands starts from readily available and inexpensive picolinic acid.[1][2] This three-step process is amenable to multi-gram scale synthesis.[1]

Experimental Protocol: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole [1]

-

Step 1: Amide Formation: To a solution of picolinic acid (1.0 eq) in a suitable solvent such as toluene, an activating agent like isobutyl chloroformate is added in the presence of a base (e.g., N-methylmorpholine) at 0 °C. This is followed by the addition of the chiral amino alcohol, (S)-tert-leucinol (1.0 eq). The reaction mixture is stirred at room temperature until completion.

-

Step 2: Chlorination: The resulting N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), in a solvent like toluene at elevated temperatures (e.g., 60 °C).[1] This step converts the hydroxyl group into a good leaving group.

-

Step 3: Cyclization: The intermediate chloro-amide is cyclized by treatment with a base, such as potassium hydroxide, in a suitable solvent to afford the final (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole.

Quantitative Data Summary (Method 1)

| Derivative | Starting Materials | Key Reagents | Solvent | Yield (%) | Reference |

| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | Picolinic acid, (S)-tert-leucinol | Isobutyl chloroformate, N-methylmorpholine, SOCl₂, KOH | Toluene | 64 (overall) | [1] |

Method 2: From Pyridine-2-carbonitrile and Amino Alcohols

Another common approach involves the reaction of pyridine-2-carbonitrile with a chiral amino alcohol in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine

-

A mixture of 2,6-pyridinedicarbonitrile (1.0 eq), the chiral amino alcohol ((S)-2-amino-4-phenylbutan-1-ol, 2.2 eq), and a catalytic amount of zinc trifluoromethanesulfonate (Zn(OTf)₂, 0.05 eq) in an anhydrous solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified by column chromatography.

Quantitative Data Summary (Method 2)

| Derivative | Starting Materials | Catalyst | Solvent | Yield (%) |

| 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine | 2,6-Pyridinedicarbonitrile, (S)-2-amino-4-phenylbutan-1-ol | Zn(OTf)₂ | Toluene | High |

Applications in Asymmetric Catalysis

Pyrox ligands are extensively used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, which are powerful methods for the construction of C-C and C-X bonds.[3][4][5] The chiral environment created by the Pyrox ligand-metal complex allows for high enantioselectivity in the formation of new stereocenters.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The general mechanism for the Pd-catalyzed AAA reaction using a Pyrox ligand involves the following key steps:

-

Oxidative Addition: A Pd(0) complex, coordinated to the chiral Pyrox ligand, reacts with an allylic substrate (e.g., an allylic acetate) to form a π-allyl-Pd(II) complex.

-

Nucleophilic Attack: A soft nucleophile, such as a malonate ester, attacks the π-allyl complex. The stereochemistry of this attack is directed by the chiral ligand, leading to the formation of the enantioenriched product.

-

Reductive Elimination/Catalyst Regeneration: The product is released, and the Pd(0) catalyst is regenerated, allowing it to enter the next catalytic cycle.

Caption: Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation with a Pyrox ligand.

Quantitative Data for Catalytic Applications

| Reaction | Ligand | Substrate | Nucleophile | Metal | Enantiomeric Excess (ee, %) | Reference |

| Allylic Alkylation | Pyridinyl-oxazolines | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Palladium | up to 68% higher than unsubstituted analogues |

Applications in Drug Discovery

The pyridine moiety is a common scaffold in many FDA-approved drugs, and its incorporation into the Pyrox structure makes these derivatives attractive candidates for drug discovery programs. Some polyheteroaryl oxazole/pyridine-based compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.[1]

Inhibition of Kinase Signaling Pathways

Certain pyridyl-oxazole derivatives have been identified as inhibitors of key cellular signaling pathways implicated in cancer progression, such as the ROCK2 and EGFR-PI3K-Akt pathways.[1][6]

ROCK2 Signaling Pathway

The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and contraction.[3][7][8] Dysregulation of the ROCK2 signaling pathway is implicated in various diseases, including cancer.[3] Some pyridyl-oxazole compounds have been shown to selectively inhibit ROCK2.[1]

Caption: Inhibition of the ROCK2 signaling pathway by a pyridyl-oxazole derivative.

EGFR-PI3K-Akt Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers the PI3K-Akt signaling pathway, a critical cascade that regulates cell proliferation, survival, and growth.[6][9][10][11] Aberrant activation of this pathway is a hallmark of many cancers.

Caption: Potential inhibition of the EGFR-PI3K-Akt signaling pathway.

Quantitative Data for Biological Activity

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | Compound 8e | MCF-7 (Breast) | 0.22 | |

| Pyridine-ureas | Compound 8n | MCF-7 (Breast) | 1.88 |

2-(Pyridin-2-yl)-4,5-dihydrooxazole derivatives are a versatile and valuable class of compounds with significant applications in both asymmetric catalysis and drug discovery. The synthetic methods outlined in this document provide robust and scalable routes to a variety of these derivatives. Their proven efficacy as chiral ligands in palladium-catalyzed reactions and their emerging potential as targeted anticancer agents highlight the importance of continued research and development in this area. The provided protocols and data serve as a valuable resource for researchers interested in exploring the synthesis and application of these promising molecules.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. cusabio.com [cusabio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Application Note: A Robust and Scalable Synthesis of (S)-t-BuPyOx Ligand

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for a highly efficient and scalable three-step synthesis of the chiral ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx. This ligand is of significant interest in asymmetric catalysis. The described method, adapted from a peer-reviewed procedure, overcomes the limitations of previous syntheses which often suffered from inconsistent yields and laborious purification.[1][2][3] This protocol starts from inexpensive and readily available picolinic acid and is suitable for multi-gram scale production, achieving a 64% overall yield.[1][2][4]

Introduction

Pyridinooxazoline (PyOx) ligands are a critical class of bidentate dinitrogen ligands employed in a wide array of asymmetric catalytic reactions.[1][2] The (S)-t-BuPyOx ligand, in particular, has been utilized in catalytic asymmetric conjugate additions of arylboronic acids to cyclic enones.[1] The previously reported syntheses of (S)-t-BuPyOx were often unreliable for large-scale production.[1][2] This note details a streamlined and dependable route, making the ligand more accessible for research and development.

Overall Synthesis Scheme

The synthesis proceeds in three main steps starting from picolinic acid and (S)-tert-leucinol. The initial amidation is followed by a chlorination and subsequent cyclization to yield the final (S)-t-BuPyOx ligand.

Caption: Three-step scalable synthesis of (S)-t-BuPyOx.

Experimental Protocols

Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (4)

This step involves the amidation of picolinic acid with (S)-tert-leucinol.

References

- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [authors.library.caltech.edu]

Application Notes and Protocols for Metal Complexes of 2-(Pyridin-2-yl)-4,5-dihydrooxazole in Catalysis